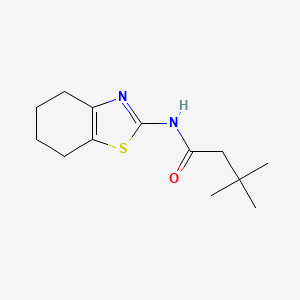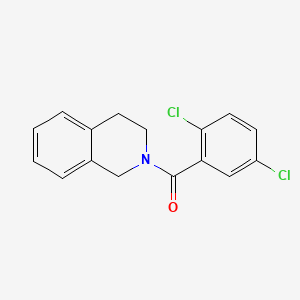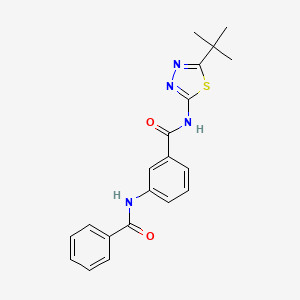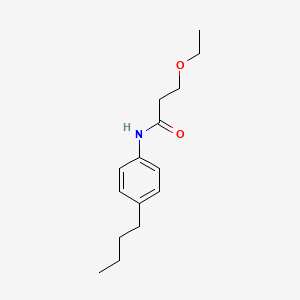![molecular formula C23H22N2O5 B11170997 2,6-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11170997.png)
2,6-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide is an organic compound with a complex structure that includes multiple methoxy groups and a benzamide core
Preparation Methods
The synthesis of 2,6-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide typically involves several stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
2,6-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 2,6-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide include:
- 2,6-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Compared to these compounds, this compound is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N2O5 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O5/c1-28-16-13-11-15(12-14-16)24-22(26)17-7-4-5-8-18(17)25-23(27)21-19(29-2)9-6-10-20(21)30-3/h4-14H,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
WATMFPHKBCKVIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-Dimethoxyphenyl)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}acetamide](/img/structure/B11170925.png)
![2-(1,3-benzodioxol-5-yloxy)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11170933.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11170949.png)
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B11170965.png)



![2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170980.png)
![N-[2-(butylcarbamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11170982.png)

![N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide](/img/structure/B11170986.png)
![2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11170991.png)
